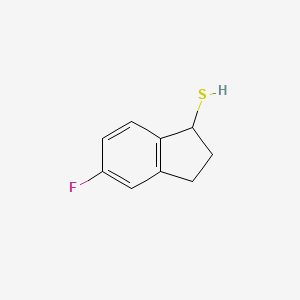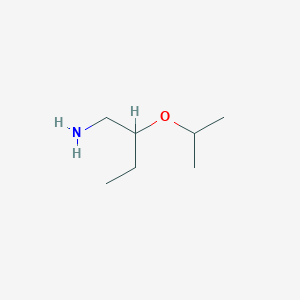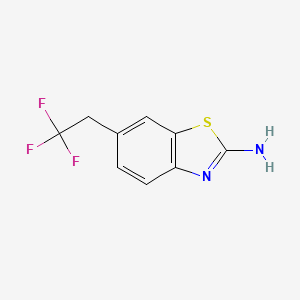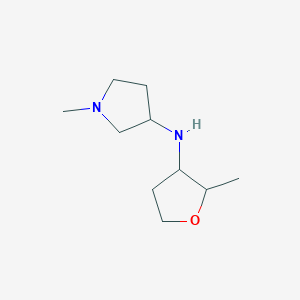
5-Fluoro-2,3-dihydro-1H-indene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2,3-dihydro-1H-indene-1-thiol is an organic compound with the molecular formula C₉H₉FS. This compound is characterized by the presence of a fluorine atom and a thiol group attached to an indene ring system. The indene ring system is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of the fluorine atom and the thiol group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dihydro-1H-indene-1-thiol can be achieved through several synthetic routes. One common method involves the fluorination of 2,3-dihydro-1H-indene-1-thiol using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent such as acetonitrile at room temperature. The reaction proceeds via electrophilic fluorination, resulting in the formation of the desired product.
Another method involves the use of a Grignard reagent. In this approach, 5-fluoro-2,3-dihydro-1H-indene-1-one is first synthesized by reacting 2,3-dihydro-1H-indene-1-one with a fluorinating agent. The resulting 5-fluoro-2,3-dihydro-1H-indene-1-one is then treated with a thiolating agent such as thiourea to introduce the thiol group, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The choice of reagents and reaction conditions is carefully controlled to ensure the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dihydro-1H-indene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The compound can be reduced to remove the fluorine atom, resulting in the formation of 2,3-dihydro-1H-indene-1-thiol.
Substitution: The fluorine atom can be substituted with other functional groups such as chlorine or bromine using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are employed.
Major Products Formed
Oxidation: Disulfide derivatives or sulfonic acid derivatives.
Reduction: 2,3-Dihydro-1H-indene-1-thiol.
Substitution: Halogen-substituted indene derivatives.
Scientific Research Applications
5-Fluoro-2,3-dihydro-1H-indene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of the thiol group is particularly relevant for interactions with biological molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Research is ongoing to determine its efficacy and safety in medical applications.
Industry: Utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dihydro-1H-indene-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2,3-dihydro-1H-indene-1-one: Similar structure but lacks the thiol group. Used in similar synthetic applications.
2,3-Dihydro-1H-indene-1-thiol: Lacks the fluorine atom. Exhibits different chemical reactivity and biological activity.
5-Fluoroindene: Lacks the thiol group and the saturated cyclopentene ring. Used in different synthetic and research applications.
Uniqueness
5-Fluoro-2,3-dihydro-1H-indene-1-thiol is unique due to the presence of both the fluorine atom and the thiol group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. The compound’s ability to undergo a variety of chemical reactions and its potential biological activity further distinguish it from similar compounds.
Properties
Molecular Formula |
C9H9FS |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
5-fluoro-2,3-dihydro-1H-indene-1-thiol |
InChI |
InChI=1S/C9H9FS/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 |
InChI Key |
FKORQOFRSWZLBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1S)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol](/img/structure/B13296822.png)




![(2-Ethoxyethyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13296859.png)

amine](/img/structure/B13296861.png)
![N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline](/img/structure/B13296864.png)
amine](/img/structure/B13296875.png)


![3-[3-(Aminomethyl)phenyl]-1-phenylurea](/img/structure/B13296893.png)
